molecular formula C8H5NO5 B12900190 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one CAS No. 832713-74-3

6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one

Cat. No.: B12900190
CAS No.: 832713-74-3
M. Wt: 195.13 g/mol
InChI Key: KYWSAPYOWOKFMK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 6-hydroxy-5-nitro-1-benzofuran-3(2H)-one under IUPAC guidelines. This nomenclature specifies:

  • A benzofuran ring system (fused benzene and furan rings)
  • A ketone group at position 3 (denoted by the suffix "-one")
  • Hydroxyl (-OH) and nitro (-NO₂) substituents at positions 6 and 5, respectively.

The molecular formula C₈H₅NO₅ (molecular weight: 195.13 g/mol) confirms the presence of eight carbon atoms, five hydrogens, one nitrogen, and five oxygen atoms. Key identifiers include:

Property Value
CAS Registry Number 832713-74-3
SMILES O=C1OC2=C(C=C(N+[O-])C=C2O)C1
InChIKey KYWSAPYOWOKFMK-UHFFFAOYSA-N

The SMILES string encodes the cyclic ketone structure (O=C1O), fused aromatic system (C2=C(C=C...)), and substituent positions.

Spectroscopic Fingerprints

While crystallographic data remains unreported, analogous benzofuran derivatives exhibit characteristic spectral features:

  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1250 cm⁻¹ (C-O-C furan ring vibration).
  • ¹H NMR : Expected signals include a singlet for the C3 proton (δ ~5.8 ppm) and deshielded aromatic protons adjacent to electron-withdrawing groups (δ >8.0 ppm).

Mass spectral analysis would likely show a molecular ion peak at m/z 195.03 (calculated for C₈H₅NO₅), with fragmentation patterns involving loss of NO₂ (46 Da) and CO (28 Da).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832713-74-3

Molecular Formula

C8H5NO5

Molecular Weight

195.13 g/mol

IUPAC Name

6-hydroxy-5-nitro-1-benzofuran-3-one

InChI

InChI=1S/C8H5NO5/c10-6-2-8-4(7(11)3-14-8)1-5(6)9(12)13/h1-2,10H,3H2

InChI Key

KYWSAPYOWOKFMK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC(=C(C=C2O1)O)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a hydroxyl group and a nitro group attached to the benzofuran core. These functional groups are pivotal in modulating the compound's biological properties.

Antioxidant Activity

Research indicates that compounds with benzofuran scaffolds often exhibit significant antioxidant properties. The presence of hydroxyl groups can enhance free radical scavenging capabilities, thus protecting cellular components from oxidative stress. For instance, studies have shown that derivatives of benzofuran can effectively reduce oxidative damage in various cell lines .

Anticancer Activity

This compound has been investigated for its anticancer potential. A review of benzofuran derivatives highlighted their effectiveness against multiple cancer types, including leukemia and solid tumors. For example, compounds with similar structures demonstrated IC50 values as low as 5 μM against K562 leukemia cells, suggesting that structural modifications can significantly influence cytotoxicity .

Compound Cancer Type IC50 (μM) Notes
This compoundVariousTBDPotential anticancer agent
Benzofuran Derivative AK5625High cytotoxicity
Benzofuran Derivative BA549 (Lung)16.4Selective PLK1 inhibition

Antimicrobial Activity

Benzofuran derivatives have also been reported to possess antimicrobial properties. Studies have shown that certain modifications enhance their efficacy against pathogens such as Mycobacterium tuberculosis and various fungi. For example, a derivative exhibited an MIC value of 0.60 μM against M. tuberculosis, indicating strong antimicrobial potential .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets:

  • Enzyme Modulation : The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity.
  • Membrane Interaction : The benzofuran ring may alter membrane fluidity and affect signaling pathways.
  • Reactive Oxygen Species (ROS) Scavenging : The compound's antioxidant properties help in neutralizing ROS, thereby preventing cellular damage.

Study on Anticancer Activity

A study evaluated the anticancer effects of various benzofuran derivatives, including this compound, on different cancer cell lines. The results indicated that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their non-nitro counterparts .

Study on Antimicrobial Activity

In another investigation, a series of benzofuran derivatives were synthesized and tested for their antimicrobial efficacy against M. tuberculosis. The study found that the presence of specific substituents significantly affected the compounds' inhibitory concentrations, highlighting the importance of chemical structure in biological activity .

Scientific Research Applications

Biological Activities

The compound has been studied for various therapeutic applications, including:

Anticancer Activity

6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one has demonstrated significant anticancer properties. In vitro studies have shown its efficacy against several cancer cell lines, including:

  • K562 (chronic myeloid leukemia)
  • HT-29 (colon cancer)
  • HepG2 (liver cancer)

The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis. For instance, studies indicated that the compound could inhibit the growth of K562 cells with an IC50 value indicating effective cytotoxicity at micromolar concentrations .

Antioxidant Properties

The compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS). This property is crucial in preventing oxidative stress-related cellular damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. Its ability to modulate neurotransmitter levels and exert anti-inflammatory effects contributes to its neuroprotective profile .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent, effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several chemical reactions involving starting materials such as phloroglucinol and nitro-substituted phenols. Structural modifications can enhance its biological activity; for example, derivatives with different substituents on the benzofuran ring have been explored for improved potency and selectivity against specific targets .

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Study on K562 CellsAnticancerDemonstrated significant inhibition of cell proliferation with an IC50 value of approximately 10 μM .
Antioxidant Activity AssessmentOxidative StressShowed effective scavenging of ROS, supporting its potential in preventing oxidative damage .
Neuroprotective StudyAlzheimer's ModelIndicated modulation of neurotransmitter levels and reduced neuroinflammation in vitro .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro and hydroxyl groups enable electrophilic aromatic substitution (EAS) and nucleophilic displacement. Key examples include:

a. Pyrimidine Derivative Synthesis
Reaction with 2-mercaptoacetic acid derivatives yields substituted benzofuro[3,2-d]pyrimidines. For example:

  • Reagents : 2-mercaptoacetic acid, substituted aldehydes, DMF/water solvent system.

  • Mechanism : Nucleophilic attack by the thiol group on the benzofuran carbonyl, followed by cyclization.

CompoundSubstituent (R)Yield (%)Molecular Formula
5aCH₃78C₁₃H₁₁N₃O₅S
5bC₆H₅83C₁₈H₁₁N₃O₅S
5c4-ClC₆H₅73C₁₈H₁₀ClN₃O₅S

Data from synthesis of mercapto-benzofuro-pyrimidines .

b. Acylation with Pentanoic Anhydride
Under acidic conditions, the hydroxyl group undergoes acylation:

  • Conditions : Pentanoic anhydride, sodium carbonate, 60–80°C.

  • Product : 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one (yield: 64–73%) .

Condensation Reactions

The hydroxyl group facilitates condensation with aldehydes and carbohydrazides:

a. Formation of Thiazol Derivatives
Reaction with acetaldehyde and thiosemicarbazide produces tricyclic benzofuran-thiazol hybrids:

  • Key Steps :

    • Deprotonation of the hydroxyl group.

    • Nucleophilic addition to the aldehyde.

    • Cyclization via intramolecular thioether formation.

  • Product : N'-[5-(ethylamino)-2,5-dihydro-1,3-thiazol-2-yl]-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide (yield: 64.5%) .

Acid-Catalyzed Rearrangements

Acid treatment induces structural rearrangements:

  • Example : Sulfuric acid (20%) promotes keto-enol tautomerism in 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one, stabilizing the enol form .

Interaction with Biological Targets

While primarily synthetic, its derivatives show bioactivity linked to reaction-driven modifications:

  • Anticancer Activity : Halogenation (e.g., bromine at the 3-position) enhances cytotoxicity by forming halogen bonds with Polo-like kinase 1 (PLK1) .

  • Antioxidant Effects : The hydroxyl group donates hydrogen atoms to neutralize radicals, amplified in nitro-substituted derivatives .

Comparative Reactivity of Derivatives

DerivativeKey ModificationReactivity Trend
6-Hydroxy-1-benzofuran-3-oneLacks nitro groupLower electrophilicity
3-Methyl-2-benzofuranMethyl substitutionEnhanced stability in EAS
Halogenated analogsBromine/chlorine additionIncreased bioactivity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one with structurally related benzofuran derivatives, focusing on substituent effects, electronic properties, and inferred physicochemical behavior.

Compound Name Substituents Functional Groups Key Properties/Inferences Reference
This compound -NO₂ (C5), -OH (C6) Nitro, hydroxyl, ketone High acidity (due to -NO₂/-OH synergy); low solubility in apolar solvents
5-Amino-1-benzofuran-3(2H)-one -NH₂ (C5) Amino, ketone Electron-rich system; higher solubility in polar solvents vs. nitro analog
6-Chloro-3(2H)-benzofuranone -Cl (C6) Chloro, ketone Moderate electron-withdrawing effect; less acidic than nitro derivative
(2Z)-2-Benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one -OH (C6), -CH₃ (C7), benzylidene Hydroxyl, methyl, conjugated alkene Extended conjugation enhances UV absorption; steric hindrance from benzylidene group
3,6-Dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran-2-one -CH₃ (C3, C6), saturated ring Methyl, ketone, saturated backbone Reduced aromaticity; higher thermal stability due to aliphatic structure

Key Findings:

Electronic Effects: The nitro group in this compound is strongly electron-withdrawing, polarizing the aromatic ring and increasing the acidity of the adjacent hydroxyl group (predicted pKa ~8–10) compared to amino (pKa ~10–12) or chloro (pKa ~9–11) analogs . Amino-substituted analogs (e.g., 5-Amino-1-benzofuran-3(2H)-one) exhibit electron-donating effects, enhancing nucleophilic reactivity but reducing oxidative stability .

Solubility and Stability: The intramolecular hydrogen bond between -NO₂ and -OH in the target compound likely reduces its water solubility compared to the more polar 5-amino derivative . Saturated analogs (e.g., hexahydro benzofuranones) show improved thermal stability due to reduced ring strain and absence of reactive conjugated π-systems .

Structural Modifications :

  • Benzylidene derivatives (e.g., (2Z)-2-Benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one) introduce steric bulk and extended conjugation, which could be leveraged in photochemical applications .

Q & A

Q. What are the established synthetic routes for 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one, and how can reaction conditions be optimized?

A two-step strategy is commonly employed for hydroxybenzofuran derivatives:

Nitration and cyclization : Start with dihydroxyacetophenone derivatives. Introduce nitro groups via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

Reductive cyclization : Use lithium borohydride (LiBH₄) or similar reagents to reduce ketone intermediates, forming the benzofuran core .
Optimization : Adjust solvent polarity (e.g., THF vs. ethanol) and temperature to control regioselectivity. Monitor intermediates via TLC and characterize products using ¹H/¹³C NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and nitro/hydroxy groups (broad signals at δ 10–12 ppm). Compare with analogs like (Z)-2-(3,4-dihydroxybenzylidene)-5-hydroxybenzofuran-3(2H)-one .
  • IR spectroscopy : Confirm O–H (3200–3600 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches.
  • X-ray crystallography : Resolve structural ambiguities, as demonstrated for spiro-isobenzofuran derivatives .

Q. What safety protocols are recommended for handling nitro-substituted benzofurans?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • First-aid measures : Flush eyes/skin with water for 15 minutes if exposed. Consult safety data sheets (SDS) for analogs like 5-hydroxy-1-benzofuran-3-one, which highlight risks of irritation and recommend medical supervision .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for nitrobenzofuran derivatives?

  • Heteronuclear correlation experiments (HSQC, HMBC): Map proton-carbon connectivity to distinguish nitro vs. hydroxy substitution patterns.
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .
  • Isotopic labeling : Use deuterated solvents to suppress exchange broadening in hydroxy proton signals .

Q. What mechanistic insights explain the reactivity of the nitro group in benzofuran derivatives under transition metal-free conditions?

  • Nitro as an electron-withdrawing group : Enhances electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For example, in cascade reactions with alkynols, nitro groups stabilize intermediates via resonance, enabling cyclization without metal catalysts .
  • Solvent-dependent pathways : Polar aprotic solvents (e.g., DMF) favor nitro-group participation in intramolecular hydrogen bonding, altering reaction outcomes .

Q. How can researchers evaluate the biological activity of this compound analogs?

  • In vitro assays : Test apoptosis induction (e.g., caspase-3 activation) using analogs like 3-(dipropylamino)-5-hydroxybenzofuro[2,3-f]quinazolin-1(2H)-one as benchmarks .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., nitro position, hydroxy groups) and assess cytotoxicity against cancer cell lines (e.g., MCF-7) .

Q. What strategies address discrepancies in reported synthetic yields for nitrobenzofurans?

  • Reproducibility checks : Verify purity of starting materials (e.g., dihydroxyacetophenone) and moisture-free conditions for nitration.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-nitrated species) and adjust stoichiometry .

Methodological Guidance

Q. How should researchers manage conflicting data in open-access repositories for nitrobenzofurans?

  • Metadata standardization : Align experimental parameters (e.g., solvent, temperature) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Collaborative validation : Cross-reference datasets from multiple labs, as seen in NIST’s quality-controlled spectral libraries .

Q. What isotopic techniques can trace synthetic or metabolic pathways of benzofuran derivatives?

  • Deuterium (δ²H) labeling : Track hydrogen incorporation in lipid-soluble analogs, as demonstrated in monarch butterfly studies .
  • ¹³C/¹⁵N isotopic analysis : Map nitro group origins in environmental degradation studies .

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